molecular formula C14H9ClFN3O4 B14394163 2-Chloro-5-fluoro-N-[(4-nitrophenyl)carbamoyl]benzamide CAS No. 88486-88-8

2-Chloro-5-fluoro-N-[(4-nitrophenyl)carbamoyl]benzamide

Cat. No.: B14394163
CAS No.: 88486-88-8
M. Wt: 337.69 g/mol
InChI Key: FDISYDROGYQFGI-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-N-[(4-nitrophenyl)carbamoyl]benzamide is an organic compound with a complex structure, characterized by the presence of chloro, fluoro, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-N-[(4-nitrophenyl)carbamoyl]benzamide typically involves multiple steps. One common method includes the reaction of 2-chloro-5-fluorobenzoic acid with 4-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-N-[(4-nitrophenyl)carbamoyl]benzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate in aqueous or organic solvents.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives with different nucleophiles.

    Reduction: 2-Chloro-5-fluoro-N-[(4-aminophenyl)carbamoyl]benzamide.

    Oxidation: Oxidized derivatives at the benzylic position.

Scientific Research Applications

2-Chloro-5-fluoro-N-[(4-nitrophenyl)carbamoyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-N-[(4-nitrophenyl)carbamoyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro and fluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate
  • 2-Chloro-4-fluoro-5-nitrophenol
  • 2-Chloro-5-nitropyridine

Uniqueness

2-Chloro-5-fluoro-N-[(4-nitrophenyl)carbamoyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

88486-88-8

Molecular Formula

C14H9ClFN3O4

Molecular Weight

337.69 g/mol

IUPAC Name

2-chloro-5-fluoro-N-[(4-nitrophenyl)carbamoyl]benzamide

InChI

InChI=1S/C14H9ClFN3O4/c15-12-6-1-8(16)7-11(12)13(20)18-14(21)17-9-2-4-10(5-3-9)19(22)23/h1-7H,(H2,17,18,20,21)

InChI Key

FDISYDROGYQFGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC(=O)C2=C(C=CC(=C2)F)Cl)[N+](=O)[O-]

Origin of Product

United States

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